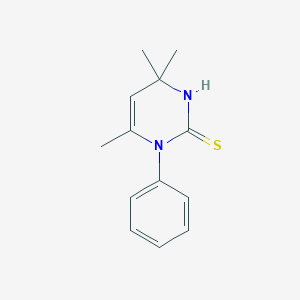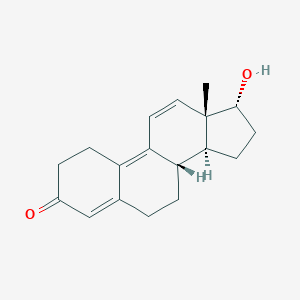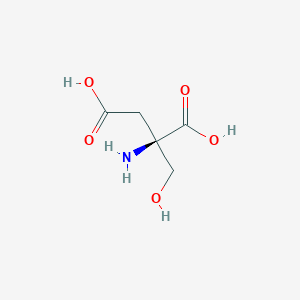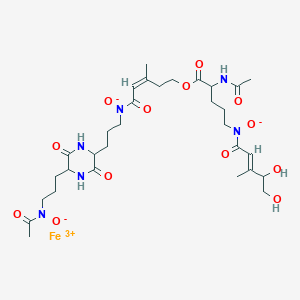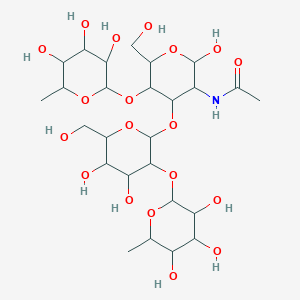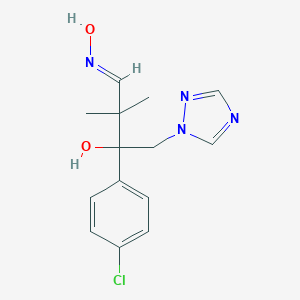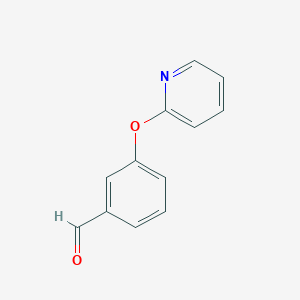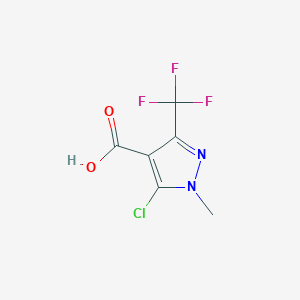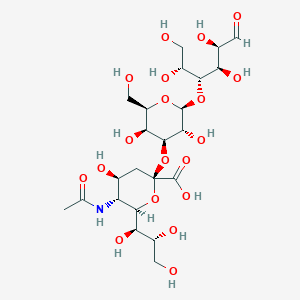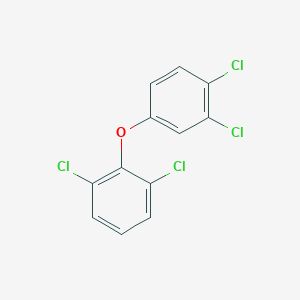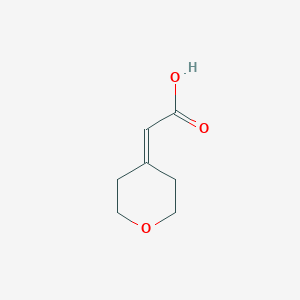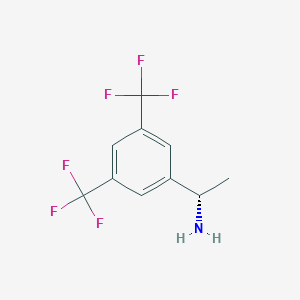![molecular formula C7H8O3 B164734 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) CAS No. 130195-91-4](/img/structure/B164734.png)
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is commonly known as 3-Methoxymethyl-6-oxabicyclo[3.1.0]hexan-2-one. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI).
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemische Und Physiologische Effekte
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, which could have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is its unique chemical structure, which makes it a valuable building block for the synthesis of various compounds. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not well understood, which could limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the research on 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI). One potential direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could provide insights into potential therapeutic applications of this compound in the treatment of cancer and other diseases. Another potential direction is to explore the potential applications of this compound in the synthesis of natural products with anti-cancer properties. Overall, the unique chemical structure and potential applications of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) make it a valuable compound for scientific research.
Synthesemethoden
The synthesis of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is a complex process that involves several steps. The most common method for the synthesis of this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The reaction is carried out in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol and sodium methoxide to obtain 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI).
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has several potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as chiral oxazolidinones and amino acids. This compound has also been used as a building block for the synthesis of natural products such as (+)-Trichostatin A, which has anti-cancer properties.
Eigenschaften
CAS-Nummer |
130195-91-4 |
|---|---|
Produktname |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
QPSBYLIABBKBPK-RQJHMYQMSA-N |
Isomerische SMILES |
COC[C@]12[C@H](O1)C=CC2=O |
SMILES |
COCC12C(O1)C=CC2=O |
Kanonische SMILES |
COCC12C(O1)C=CC2=O |
Synonyme |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



